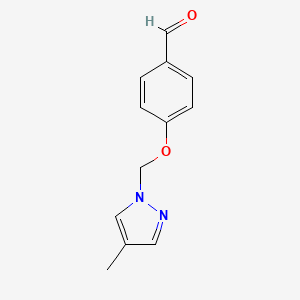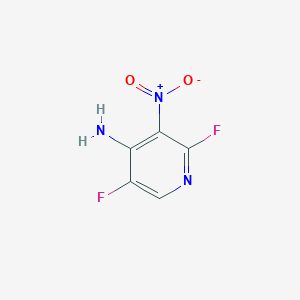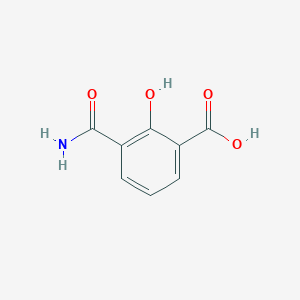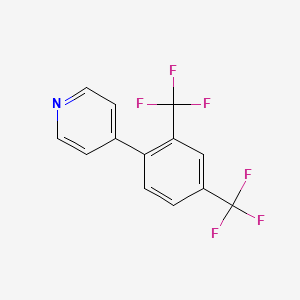
4-(2,4-Bis(trifluoromethyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Bis(trifluoromethyl)phenyl)pyridine is a compound that features a pyridine ring substituted with a 2,4-bis(trifluoromethyl)phenyl group. This compound is notable for its unique chemical properties, largely due to the presence of trifluoromethyl groups, which are known to impart significant stability and reactivity to organic molecules. The incorporation of fluorine atoms into organic compounds often results in enhanced biological activity, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Bis(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by a coupling reaction with pyridine . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Bis(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2,4-Bis(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,4-Bis(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- **2,4-Bis(trifluoromethyl)phenyl)pyridine
- **4-(Trifluoromethyl)pyridine
- **2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-(2,4-Bis(trifluoromethyl)phenyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules .
Propiedades
Fórmula molecular |
C13H7F6N |
|---|---|
Peso molecular |
291.19 g/mol |
Nombre IUPAC |
4-[2,4-bis(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-1-2-10(8-3-5-20-6-4-8)11(7-9)13(17,18)19/h1-7H |
Clave InChI |
FYSGIXXXRUFXGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


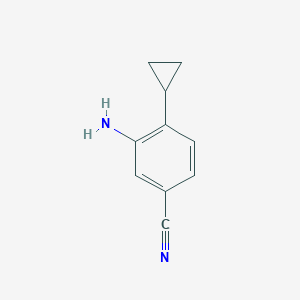
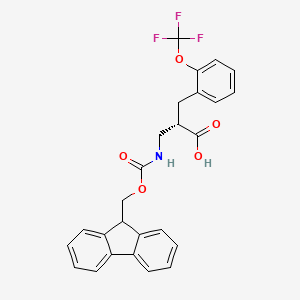
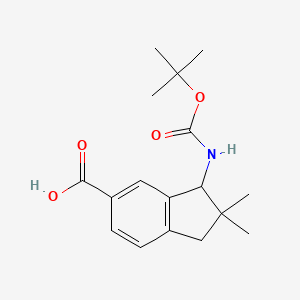

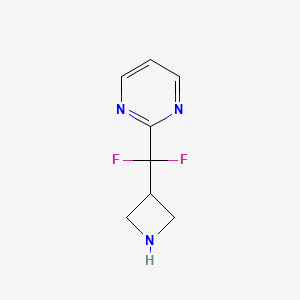
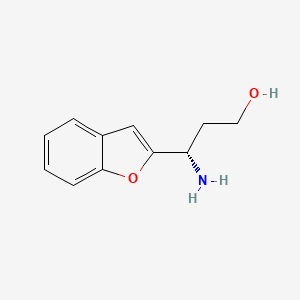
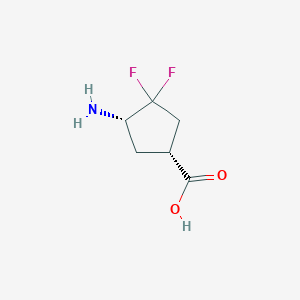
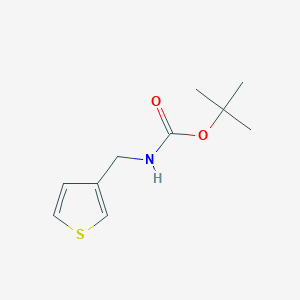
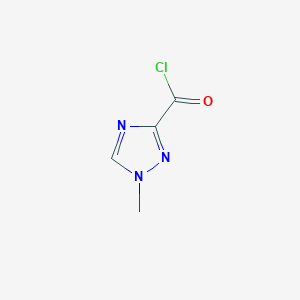
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

